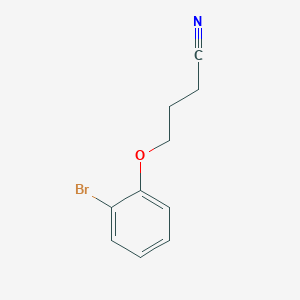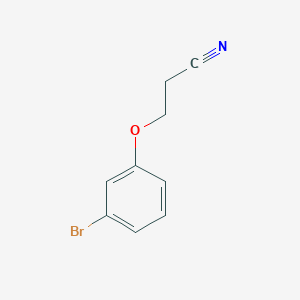![molecular formula C14H12ClN3O2 B1292984 3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide CAS No. 1071351-01-3](/img/structure/B1292984.png)
3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with benzamide structures have been synthesized and characterized, which can provide insights into the potential properties and behaviors of the compound . For instance, compounds with chloro and benzamide functionalities have been reported to exhibit interesting structural and electronic properties, as well as potential biological activities .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves nucleophilic acyl substitution reactions under basic conditions. For example, "N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide)" was obtained by reacting 4-(chloromethyl)benzoyl chloride with 1,2-phenylenediamine, yielding a 61% yield . This suggests that the synthesis of "3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide" could potentially be achieved through a similar nucleophilic substitution reaction, using appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using X-ray diffraction, which provides detailed information about the geometrical configuration of the molecule. For instance, the crystal structure of a related compound, "2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide," was determined by X-ray single-crystal diffraction, revealing its monoclinic space group and cell dimensions . Similarly, the dihedral angle between benzamide and benzoyl groups in "2-Chloro-N-[N-(4-chlorobenzoyl)hydrazinocarbothioyl]benzamide" was found to be significantly affected by the presence of chlorine atoms . These findings can be extrapolated to predict the molecular structure of "3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide."
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by the presence of substituents on the benzene rings. For example, the introduction of chlorine atoms can affect the electronic distribution within the molecule, potentially altering its reactivity in chemical reactions . The specific reactivity patterns of "3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide" would need to be investigated experimentally, but insights can be gained from the behavior of structurally similar compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as melting points, vibrational frequencies, and chemical shifts, can be characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectra . Computational methods, such as density functional theory (DFT), can also be employed to predict these properties. For example, the vibrational frequencies and chemical shift values calculated using DFT were found to be in strong agreement with experimental values for a related compound . These methods could be applied to "3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide" to predict its physical and chemical properties before experimental verification.
Propriétés
IUPAC Name |
3-chloro-N-[4-(hydrazinecarbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-3-1-2-10(8-11)13(19)17-12-6-4-9(5-7-12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIWMXBIDXHIHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)
![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)











